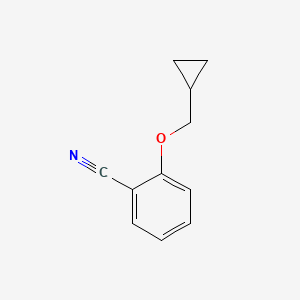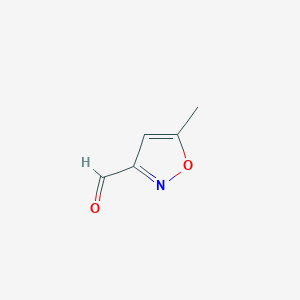
(1,4-Dimethylpiperazin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1,4-Dimethylpiperazin-2-YL)acetic acid, also referred to in the literature as 1,4-dimethylpiperazine di-betaine (DBPZ), is a derivative of piperazine featuring methyl groups and acetic acid substituents. It is a subject of interest due to its ability to form complexes with various acids, as evidenced by the studies on its interactions with l-tartaric acid, p-hydroxybenzoic acid, squaric acid, and meso-tartaric acid .
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored through the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, leading to various substituted piperazine diones . Although the specific synthesis of (1,4-Dimethylpiperazin-2-YL)acetic acid is not detailed, the methodologies applied to similar compounds suggest a potential pathway involving the modification of piperazine rings with acetyl and methyl groups.
Molecular Structure Analysis
The molecular structure of (1,4-Dimethylpiperazin-2-YL)acetic acid and its complexes has been extensively studied using X-ray diffraction, FTIR, Raman, NMR spectroscopy, and DFT calculations . The piperazine ring typically adopts a chair conformation with methyl groups occupying axial or equatorial positions depending on the specific complex and substituents involved. The studies reveal that the compound forms stable complexes with various acids through hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
The chemical reactivity of (1,4-Dimethylpiperazin-2-YL)acetic acid is characterized by its ability to form complexes with organic acids. These complexes are stabilized by hydrogen bonds and other interactions, as demonstrated in the formation of 1:1 and 1:2 complexes with l-tartaric acid, p-hydroxybenzoic acid, and squaric acid . The nature of these interactions has been elucidated through spectroscopic methods and theoretical calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of (1,4-Dimethylpiperazin-2-YL)acetic acid complexes are inferred from spectroscopic data and crystallographic analysis. The FTIR spectra of these complexes are consistent with the presence of hydrogen bonds, as indicated by characteristic vibrational modes . The NMR spectra provide insights into the structure of the complexes in solution, while DFT calculations support the experimental findings and offer a deeper understanding of the electronic properties of these compounds.
Aplicaciones Científicas De Investigación
Chemical and Physical Properties
- Synthesis and Acute Toxicity : A study explored the synthesis and physical and chemical properties of esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, including derivatives with structural similarities to (1,4-Dimethylpiperazin-2-YL)acetic acid. These compounds exhibited low toxicity and were found to be practically non-toxic and low-toxic in acute toxicity studies (Salionov, 2015).
Synthesis and Reaction Studies
- Betaines and Acetic Acid Derivatives : Research on the influence of substituents in betaines derived from acetic acids, such as (1,4-Dimethylpiperazin-2-YL)acetic acid, indicates their potential in forming di-acyl-N-ylides, used in various synthetic applications (Ziegler & Wittmann, 1985).
Biological Applications
Antibacterial and Cytotoxic Activity : Compounds structurally related to (1,4-Dimethylpiperazin-2-YL)acetic acid have been investigated for their antibacterial activity against various pathogens and cytotoxicity against human cell lines, indicating potential therapeutic applications (Aggarwal et al., 2014).
Antitumor Activity : A compound related to (1,4-Dimethylpiperazin-2-YL)acetic acid, namely 5,6-dimethylxanthenone-4-acetic acid, has shown significant antitumor activity in specific mouse models, highlighting its potential in cancer treatment (Zhao et al., 2002).
Crystallography and Complex Formation
Copper(II) Acetate Complexes : Studies have been conducted on copper(II) acetate complexes with diheterocyclic bases similar to (1,4-Dimethylpiperazin-2-YL)acetic acid, providing insights into their crystal structures and potential applications in coordination chemistry (Manhas, Kaur, & Dhindsa, 1992).
Complex with p-Hydroxybenzoic Acid : The complex formation of derivatives of (1,4-Dimethylpiperazin-2-YL)acetic acid with p-hydroxybenzoic acid has been studied, revealing significant insights into molecular interactions and stability (Dega-Szafran, Katrusiak, & Szafran, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,4-dimethylpiperazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-3-4-10(2)7(6-9)5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKQHWWFKGJYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389832 |
Source


|
| Record name | (1,4-Dimethylpiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dimethylpiperazin-2-YL)acetic acid | |
CAS RN |
462068-51-5 |
Source


|
| Record name | 1,4-Dimethyl-2-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4-Dimethylpiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)